molecular formula C12H10O3 B1642137 Methyl 4-hydroxy-2-naphthoate CAS No. 34205-71-5

Methyl 4-hydroxy-2-naphthoate

Cat. No.: B1642137
CAS No.: 34205-71-5
M. Wt: 202.21 g/mol
InChI Key: UHBWWQMCPGCLPP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the fourth position and a methoxycarbonyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl 4-hydroxy-2-naphthoate has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “Methyl 4-hydroxy-2-naphthoate” has a GHS07 pictogram and a signal word “Warning”. Precautionary statements include P261 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

Methyl 4-hydroxy-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .

Mode of Action

This compound interacts with its targets, the macrophages, by suppressing the NF-κB, JNK, and p38 MAPK pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Biochemical Pathways

The compound affects the NF-κB and MAPKs signaling pathways . The NF-κB pathway is an important regulator that controls the expression of many inflammation-related genes . The MAPKs pathway, on the other hand, is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator .

Result of Action

The result of this compound’s action is the significant inhibition of the LPS-induced inflammatory response in murine macrophages . This is achieved through the suppression of NF-κB and MAPKs signaling pathways activation .

Action Environment

It is known that the compound is stable at room temperature and should be stored in a refrigerator

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the production scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-hydroxy-2-naphthoic acid or 4-oxo-2-naphthoic acid.

    Reduction: Methyl 4-hydroxy-2-naphthyl alcohol.

    Substitution: Methyl 4-alkoxy-2-naphthoate or methyl 4-acetoxy-2-naphthoate.

Comparison with Similar Compounds

Methyl 4-hydroxy-2-naphthoate can be compared with other naphthalene derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBWWQMCPGCLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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